molecular formula Br2CdH8O4 B035857 Cadmium dibromide, tetrahydrate CAS No. 13464-92-1

Cadmium dibromide, tetrahydrate

Cat. No. B035857
CAS RN: 13464-92-1
M. Wt: 344.28 g/mol
InChI Key: PANYFCXNZSEXSU-UHFFFAOYSA-L
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Description

Cadmium dibromide, tetrahydrate is a compound with the molecular formula Br2CdH8O4 . It is also known by other names such as cadmium (2+);dibromide;tetrahydrate . It has a molecular weight of 344.28 g/mol .


Synthesis Analysis

Cadmium dibromide, tetrahydrate can be used in the synthesis of cadmium zinc sulfate (CdZnS) based on quantum dots . It can also be used in the synthesis of coordination polymers .


Molecular Structure Analysis

The molecular structure of Cadmium dibromide, tetrahydrate is represented by the InChI string: InChI=1S/2BrH.Cd.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2 . The Canonical SMILES representation is O.O.O.O. [Br-]. [Br-]. [Cd+2] .


Chemical Reactions Analysis

Cadmium dibromide, tetrahydrate can be used in the synthesis of cadmium zinc sulfate (CdZnS) based on quantum dots . It can also be used in the synthesis of coordination polymers .


Physical And Chemical Properties Analysis

Cadmium dibromide, tetrahydrate has a molecular weight of 344.28 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 6 . Its Rotatable Bond Count is 0 . The Exact Mass is 345.78025 g/mol and the Monoisotopic Mass is 343.78230 g/mol .

Scientific Research Applications

Synthesis of Quantum Dots

Cadmium(2+);dibromide;tetrahydrate can be used in the synthesis of cadmium zinc sulfate (CdZnS) based quantum dots . Quantum dots are nanoscale semiconductor particles that possess unique light-emitting properties and can be used in various fields such as medical imaging, solar cells, and quantum computing .

Production of Non-Linear Optical (NLO) Materials

This compound can also be used in the synthesis of coordination polymers, which can be used as second-order non-linear optical (NLO) materials . NLO materials are crucial in many optical applications, including optical switching, optical data processing, and the production of high-intensity laser pulses .

Catalyst in Chemical Reactions

Cadmium(2+);dibromide;tetrahydrate can serve as a catalyst in certain chemical reactions . Catalysts are substances that can increase the rate of a chemical reaction by reducing the energy barrier of the reaction, without being consumed in the process .

Production of Pure Cadmium Compounds

This compound, due to its high purity, can be used in the production of other pure cadmium compounds . These compounds can have various applications in different industries, including electronics, pigments, and batteries .

Research and Development

Cadmium(2+);dibromide;tetrahydrate is used in research and development laboratories . It can be used in experiments to understand the properties and reactions of cadmium compounds .

Educational Purposes

In educational settings, cadmium(2+);dibromide;tetrahydrate can be used in teaching laboratories to demonstrate various chemical reactions and properties .

Safety And Hazards

Cadmium dibromide, tetrahydrate is harmful if swallowed, in contact with skin, or if inhaled . It is very toxic to aquatic life with long-lasting effects . It is classified as Acute toxicity - Category 4, Oral; Acute toxicity - Category 4, Dermal; Acute toxicity - Category 4, Inhalation; and Carcinogenicity - Category 1A .

Future Directions

Cadmium dibromide, tetrahydrate can be used in the synthesis of cadmium zinc sulfate (CdZnS) based on quantum dots . It can also be used in the synthesis of coordination polymers . These applications suggest potential future directions in the fields of quantum dots and coordination polymers.

properties

IUPAC Name

cadmium(2+);dibromide;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2BrH.Cd.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANYFCXNZSEXSU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.[Br-].[Br-].[Cd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Br2CdH8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70928702
Record name Cadmium bromide--water (1/2/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70928702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cadmium dibromide, tetrahydrate

CAS RN

13464-92-1
Record name Cadmium dibromide, tetrahydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013464921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cadmium bromide--water (1/2/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70928702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cadmium dibromide, tetrahydrate
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Reactant of Route 4
Cadmium dibromide, tetrahydrate

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